molecular formula C12H14F3NOS B1391665 2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide CAS No. 1356090-88-4

2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide

Cat. No. B1391665
CAS RN: 1356090-88-4
M. Wt: 277.31 g/mol
InChI Key: ADGUPYIHLFACOC-ULUBDBHXSA-N
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Description

2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide is a chemical compound that belongs to the sulfinamide class. It has a molecular formula of C12H14F3NOS and a molecular weight of 277.306 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.306 g/mol . No additional physical or chemical properties, such as melting point, boiling point, or solubility, were provided in the search results.

Scientific Research Applications

Asymmetric Syntheses

The compound has been utilized in asymmetric syntheses. For instance, it was used in the diastereoselective 1,2-addition of arylmetals to create 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds. This showcases its utility in producing compounds with specific stereochemistry, which is essential in many areas of chemical research and pharmaceuticals (Truong, Ménard, & Dion, 2007).

Synthesis of Nickel(II) Thiocyanate Complexes

It has also been used in the synthesis of Schiff bases and nickel(II) thiocyanate complexes. These complexes have been studied for their structure and magnetic properties, which are vital in materials science and inorganic chemistry (Bhowmik, Chattopadhyay, Drew, Díaz, & Ghosh, 2010).

X-Ray Structures and Computational Studies

The compound's derivatives have been analyzed using X-ray diffraction and computational studies. This application is significant in the field of molecular structure determination, contributing to our understanding of molecular geometries and electronic properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Third Order Optical Nonlinearity Studies

Researchers have explored the third order nonlinear optical properties of related compounds. These studies are relevant in developing optical materials, which could be applied in fields like photonics and telecommunications (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012).

Synthesis of Trihalomethyl Chromenes

In another study, its analogs were used in the synthesis of trihalomethyl chromenes. These compounds could have potential applications in medicinal chemistry and the development of new materials (Korotaev, Sosnovskikh, Kutyashev, Barkov, Matochkina, & Kodess, 2008).

Synthesis of Cyclic Sulfoximines

This compound has been used in the stereoselective synthesis of cyclic sulfoximines via [3+2] cycloaddition with arynes. The research in this area opens possibilities in the synthesis of complex molecules which could be useful in drug development and organic synthesis (Ye, Zhang, Ni, Rong, & Hu, 2014).

Future Directions

The future directions or potential applications of 2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide are not mentioned in the search results. Its use is primarily for research .

properties

IUPAC Name

(NE,S)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NOS/c1-7(16-18(17)12(2,3)4)11-9(14)5-8(13)6-10(11)15/h5-6H,1-4H3/b16-7+/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGUPYIHLFACOC-ULUBDBHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C1=C(C=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\[S@@](=O)C(C)(C)C)/C1=C(C=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide

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